N-(3,4,5-Trifluorobenzyl)hydroxylamine
Description
N-(3,4,5-Trifluorobenzyl)hydroxylamine is a fluorinated aromatic hydroxylamine derivative characterized by a benzyl group substituted with three fluorine atoms at the 3-, 4-, and 5-positions, linked to a hydroxylamine (-NHOH) functional group.
Properties
Molecular Formula |
C7H6F3NO |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
N-[(3,4,5-trifluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H6F3NO/c8-5-1-4(3-11-12)2-6(9)7(5)10/h1-2,11-12H,3H2 |
InChI Key |
FAGRVXDOAIRVSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CNO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The most common approach to synthesizing this compound involves the reductive amination of the corresponding 3,4,5-trifluorobenzaldehyde with hydroxylamine derivatives. This method converts the aldehyde functional group into an N-hydroxyimine intermediate, which is then reduced to the hydroxylamine.
The general synthetic pathway can be summarized as:
- Formation of N-hydroxyimine intermediate: Reaction of 3,4,5-trifluorobenzaldehyde with hydroxylamine or an O-protected hydroxylamine derivative.
- Reduction to hydroxylamine: Selective reduction of the N-hydroxyimine to the corresponding this compound.
This approach is supported by the general procedures for synthesizing N-substituted hydroxylamines described in the literature, which emphasize the use of O-(trimethylsilyl)hydroxylamine and subsequent reduction steps for high yield and purity.
Specific Procedure Using O-(Trimethylsilyl)hydroxylamine
A detailed and reproducible method involves:
-
- O-(trimethylsilyl)hydroxylamine (1.5 equivalents)
- Trimethylsilyl chloride (1.5 equivalents)
- Borane-triethylamine complex (1.5 equivalents)
- Solvent: Diethyl ether (Et2O) or dichloromethane (DCM)
-
- Add O-(trimethylsilyl)hydroxylamine to the solvent at room temperature and stir for 10 minutes.
- Add trimethylsilyl chloride and stir the mixture for 8 hours to form the N-hydroxyimine intermediate.
- Add borane-triethylamine complex and allow the reaction to proceed overnight at room temperature to reduce the intermediate to the hydroxylamine.
- Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO3).
- Extract the product with dichloromethane, dry over magnesium sulfate (MgSO4), and concentrate.
- Purify the crude product by flash chromatography on silica gel using a hexane–ethyl acetate gradient.
Outcome:
This method yields this compound with purity above 95% after purification. The procedure is adaptable to various substituted benzyl hydroxylamines, including fluorinated derivatives.
Alternative Reductive Amination Approach
Another approach involves direct reductive amination of 3,4,5-trifluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a reducing agent such as sodium cyanoborohydride or sodium borohydride under mildly acidic to neutral conditions. This method proceeds via:
- Formation of an oxime intermediate from aldehyde and hydroxylamine.
- Reduction of the oxime to the hydroxylamine.
This classical method is widely used for preparing hydroxylamines, but may require careful control of reaction conditions to avoid over-reduction or side reactions, especially with electron-deficient aromatic rings like trifluorobenzyl groups.
Notes on Substituent Effects and Stability
Research indicates that the presence of electron-withdrawing groups such as fluorines on the aromatic ring influences the stability and reactivity of the hydroxylamine. Electron-withdrawing substituents tend to destabilize the N-oxyl radicals formed from hydroxylamines, increasing bond dissociation energies (BDE) and potentially reducing radical scavenging activity. This effect must be considered when optimizing reaction conditions and purification protocols.
Comparative Data Table of Preparation Methods
Summary and Expert Recommendations
The most reliable and reproducible method for preparing this compound is via the use of O-(trimethylsilyl)hydroxylamine followed by reduction with borane-triethylamine complex, providing good yields and high purity.
Classical reductive amination methods are feasible but require stringent control to avoid side reactions, especially due to the electron-withdrawing nature of the trifluorobenzyl group.
Purification by flash chromatography on silica gel using hexane-ethyl acetate gradients is effective for isolating pure product.
Electron-withdrawing fluorine substituents affect the stability of the hydroxylamine and should be considered in reaction optimization.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4,5-trifluorophenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[(3,4,5-trifluorophenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-[(3,4,5-trifluorophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity towards these targets, leading to various biochemical effects. The hydroxylamine group can participate in redox reactions, further modulating its activity .
Comparison with Similar Compounds
Structural Analogues and Regulatory Status
N-(3,4,5-Trifluorobenzyl)hydroxylamine belongs to a broader class of N-substituted hydroxylamines. Key structural analogs include:
Key Observations :
Metabolic Pathways and Enzyme Interactions
Metabolic studies on hydroxylamine derivatives highlight the role of cytochrome P450 (CYP) enzymes:
N-(2-Methoxyphenyl)hydroxylamine ():
- Primary Pathway : Reduced to o-anisidine by CYP1A enzymes in hepatic microsomes.
- CYP2E1 Role: Ineffective in reduction but catalyzes oxidation of o-anisidine to o-aminophenol .
- Redox Cycling: Generates nitrosoderivatives via CYP1A2/NADPH:CYP reductase systems, analogous to carcinogenic heterocyclic amines like IQ .
This compound (Hypothetical):
- Expected Stability : Fluorine atoms may hinder enzymatic reduction or oxidation due to strong electron-withdrawing effects, increasing metabolic resistance.
- Potential Toxicity: Fluorine substitution could mitigate nitroso-derivative formation (a concern for methoxy analogs) but may introduce unique reactive intermediates.
Q & A
Q. Q1. What are the recommended synthetic routes for N-(3,4,5-Trifluorobenzyl)hydroxylamine, and how can reaction conditions be optimized for purity?
A1. The synthesis typically involves nucleophilic substitution between 3,4,5-trifluorobenzyl bromide (or chloride) and hydroxylamine. Key steps include:
- Precursor preparation : Use 3,4,5-trifluorobenzyl bromide (CAS 220141-72-0) as a starting material, as it provides a reactive site for hydroxylamine nucleophilic attack .
- Reagent selection : Employ hydroxylamine hydrochloride in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like potassium carbonate to neutralize HCl byproducts .
- Optimization : Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-alkylation). Monitor pH to stabilize the hydroxylamine moiety, which is prone to decomposition under strongly acidic/basic conditions .
Q. Q2. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
A2. Use a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : Analyze , , and NMR to verify substitution patterns and fluorine environments. The trifluoromethyl group will show distinct signals .
- IR spectroscopy : Identify characteristic N–O stretching vibrations (~930 cm) and C–F absorptions (~1100–1250 cm) .
- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and mass spectrometry to confirm molecular ion peaks and rule out impurities .
Q. Q3. What are the stability considerations for storing this compound, and how can degradation be mitigated?
A3. Stability is influenced by:
- pH : Store in neutral buffers (pH 7–7.4) to prevent spontaneous decomposition observed in acidic conditions .
- Temperature : Keep at –20°C under inert gas (argon/nitrogen) to reduce oxidation or hydrolysis .
- Light : Protect from UV exposure, as hydroxylamine derivatives are prone to photodegradation .
Advanced Research Questions
Q. Q4. How does this compound interact with hepatic microsomal enzymes, and what are the implications for metabolic profiling?
A4. Metabolism studies in microsomes reveal:
- Enzymatic reduction : Similar hydroxylamine analogs (e.g., N-(2-methoxyphenyl)hydroxylamine) undergo reduction to primary amines (e.g., o-anisidine) via NADPH-dependent CYP enzymes. This pathway may generate reactive intermediates (e.g., nitroso derivatives) .
- CYP isoform specificity : Rat hepatic microsomes pre-treated with β-naphthoflavone (CYP1A inducer) show elevated reductive metabolism, suggesting CYP1A involvement. Compare with human microsomes to assess cross-species variability .
- Analytical workflow : Use HPLC with electrochemical detection to track metabolite formation (e.g., nitroso compounds at ~8.8 min retention time) .
Q. Q5. What experimental strategies can resolve contradictions in reported metabolic pathways of fluorinated hydroxylamine derivatives?
A5. Address discrepancies via:
- Isotopic labeling : Use -labeled hydroxylamine to trace metabolite origins and distinguish enzymatic vs. non-enzymatic pathways .
- Competitive inhibition assays : Co-incubate with CYP isoform inhibitors (e.g., α-naphthoflavone for CYP1A) to identify dominant metabolic routes .
- Cross-species comparisons : Test microsomes from rats, rabbits, and humans to clarify species-specific enzyme activities .
Q. Q6. How does the trifluoromethyl substituent influence the redox reactivity of this compound in biological systems?
A6. The electron-withdrawing trifluoromethyl group:
- Enhances electrophilicity : Increases susceptibility to nucleophilic attack, potentially forming covalent adducts with thiols (e.g., glutathione) or DNA bases .
- Modulates redox potential : Fluorine’s electronegativity stabilizes transition states during oxidation/reduction, altering reaction kinetics compared to non-fluorinated analogs .
- Experimental validation : Use cyclic voltammetry to measure redox potentials and LC-MS to identify adducts in simulated biological fluids .
Q. Q7. What precautions are necessary when using hydroxylamine derivatives in extraction protocols involving iron-oxyhydroxide-associated organic matter?
A7. Hydroxylamine can artifactually modify organic matter (OM):
- Artifact formation : Reacts with carbonyl-containing OM to generate N-containing adducts (e.g., oximes), skewing molecular characterization .
- Mitigation : Avoid hydroxylamine in OM extraction; instead, use non-reactive chelators (e.g., EDTA) or physical methods (sonication) .
- Validation : Compare extraction yields with/without hydroxylamine using FT-ICR MS to detect artifactual peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
